molecular formula C10H13Cl3N2O B2751186 N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride CAS No. 1049716-94-0

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B2751186
CAS No.: 1049716-94-0
M. Wt: 283.58
InChI Key: FPQYMOFYMTYLDZ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, an ethylamino group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloroaniline and ethylamine.

    Reaction: The 2,6-dichloroaniline is reacted with ethylamine in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reaction with acetic anhydride or acetyl chloride to form the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, enhancing its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified amine groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate the activity of receptors, leading to changes in cellular signaling.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride
  • N-(2,6-dichlorophenyl)-2-(propylamino)acetamide hydrochloride
  • N-(2,6-dichlorophenyl)-2-(butylamino)acetamide hydrochloride

Uniqueness

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride stands out due to its specific ethylamino group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQYMOFYMTYLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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